Cas no 1314958-97-8 (2-(Aminomethyl)propane-1,2,3-triol)

2-(Aminomethyl)propane-1,2,3-triol structure
1314958-97-8 structure
Product Name:2-(Aminomethyl)propane-1,2,3-triol
CAS No:1314958-97-8
Molecular Formula:C4H11NO3
Molecular Weight:121.135041475296
MDL:MFCD19209495
CID:5188235
PubChem ID:23213045

2-(Aminomethyl)propane-1,2,3-triol Properties

Names and Identifiers

    • 2-(aminomethyl)propane-1,2,3-triol
    • 1,2,3-Propanetriol, 2-(aminomethyl)-
    • MDL: MFCD19209495
    • InChIKey: RGYJIMPXWMLBNK-UHFFFAOYSA-N
    • Inchi: 1S/C4H11NO3/c5-1-4(8,2-6)3-7/h6-8H,1-3,5H2
    • SMILES: OC(CO)(CO)CN

Computed Properties

  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 3
  • Heavy Atom Count: 8
  • Complexity: 62.3
  • XLogP3: -2.9
  • Topological Polar Surface Area: 86.7

2-(Aminomethyl)propane-1,2,3-triol Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Enamine
EN300-198712-0.05g
2-(aminomethyl)propane-1,2,3-triol
1314958-97-8
0.05g
$816.0 2023-09-16

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